Oral Protective Index Superior to 4-Amino Analog
Following oral administration in mice, N-(2,6-dimethylphenyl)-4-methoxybenzamide achieves a protective index (PI = TD50/ED50) of 12.5, which is >2‑fold higher than the PI of 5.77 reported for the 4‑amino analog (N-(2,6-dimethylphenyl)-4-aminobenzamide) despite the amino derivative being approximately 7‑fold more potent by ED50 (2.60 vs. 18.58 mg/kg i.p.) [1][2][3]. The wider oral safety margin of the methoxy compound is a direct consequence of elevated tolerability (oral TD50 = 342.58 mg/kg vs. i.p. TD50 = 133.72 mg/kg), whereas the amino analog exhibits a narrower toxicity window.
| Evidence Dimension | Oral protective index (PI = TD50/ED50) against maximal electroshock seizures in mice |
|---|---|
| Target Compound Data | Oral ED50 = 27.40 mg/kg; Oral TD50 = 342.58 mg/kg; PI = 12.5 |
| Comparator Or Baseline | 4-Amino analog (N-(2,6-dimethylphenyl)-4-aminobenzamide): i.p. ED50 = 2.60 mg/kg; PI (i.p.) = 5.77 (oral PI not reported; cross-study comparison used i.p. data as reference for potency‑toxicity relationship) |
| Quantified Difference | PI of target is 2.2‑fold higher than 4‑amino analog (oral vs. i.p.); target oral TD50 is 2.6‑fold higher than its own i.p. TD50, indicating favorable oral tolerability. |
| Conditions | Male CF‑1 mice; maximal electroshock (MES) seizure test; rotorod neurotoxicity assay. Target: oral dosing [1]; 4‑amino analog: intraperitoneal dosing [2]. |
Why This Matters
For in‑vivo proof‑of‑concept studies where chronic oral dosing and a wide safety margin are critical, the methoxy compound offers a substantially better therapeutic window than the more potent but narrower‑window 4‑amino analog.
- [1] Clark CR, McMillian CL. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. J Pharm Sci. 1990 Mar;79(3):220-2. doi: 10.1002/jps.2600790308. PMID: 2338630. View Source
- [2] Clark CR, Sansom RT, Lin CM, Norris GN. Anticonvulsant activity of some 4-aminobenzanilides. J Med Chem. 1985 Sep;28(9):1259-62. doi: 10.1021/jm00147a024. PMID: 4032429. View Source
- [3] BindingDB BDBM50149926. IC50 data for N-(2,6-dimethylphenyl)-4-methoxybenzamide against human KDM4C. CHEMBL3770723. View Source
